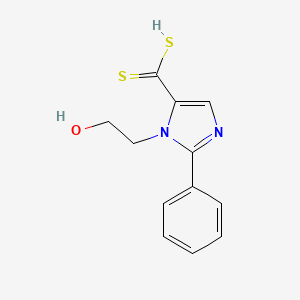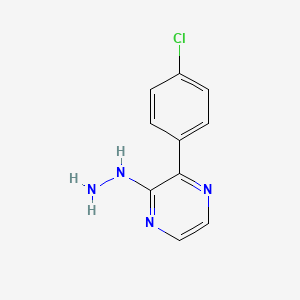
2-(4-Chlorophenyl)-3-hydrazinylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-hydrazinylpyrazine is a heterocyclic compound that contains both a pyrazine ring and a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-hydrazinylpyrazine typically involves the reaction of 4-chlorophenylhydrazine with pyrazine derivatives. One common method is the condensation reaction between 4-chlorophenylhydrazine and 2,3-dichloropyrazine under reflux conditions in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazones and amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)-3-hydrazinylpyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-3-hydrazinylpyrazine
- 2-(4-Methylphenyl)-3-hydrazinylpyrazine
- 2-(4-Nitrophenyl)-3-hydrazinylpyrazine
Uniqueness
2-(4-Chlorophenyl)-3-hydrazinylpyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions compared to its analogs with different substituents .
特性
CAS番号 |
88066-76-6 |
|---|---|
分子式 |
C10H9ClN4 |
分子量 |
220.66 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-10(15-12)14-6-5-13-9/h1-6H,12H2,(H,14,15) |
InChIキー |
SXXLVXLIXASVML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CN=C2NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


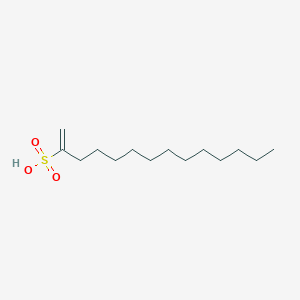
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
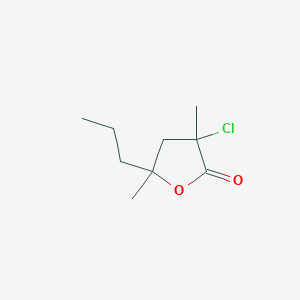
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
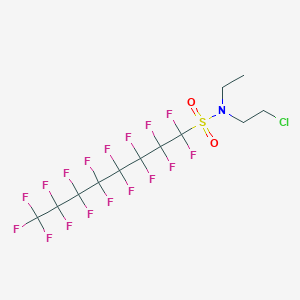
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
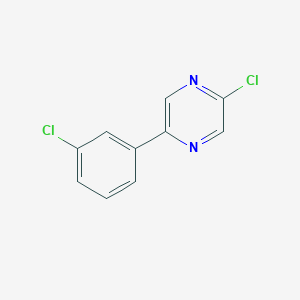
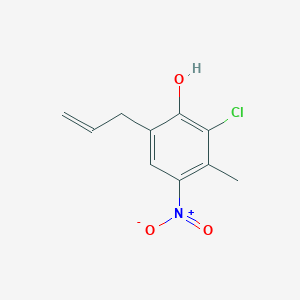
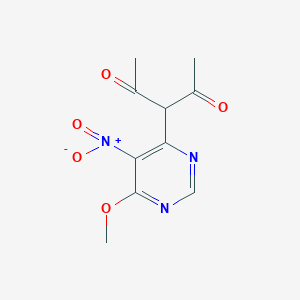

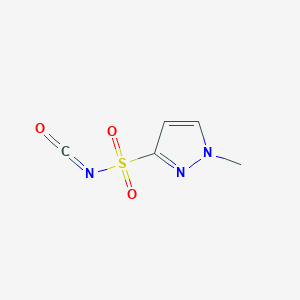
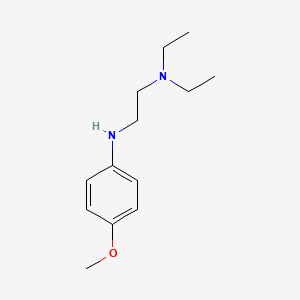
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
